REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[N:11]1([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([C:20](OC)=[O:21])[CH:18]=2)[CH:13]=[CH:12]1>C1(C)C=CC=CC=1>[OH:21][CH2:20][C:17]1[CH:18]=[C:19]2[C:14]([CH:13]=[CH:12][N:11]2[C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])=[CH:15][CH:16]=1 |f:0.1|
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Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC2=CC=C(C=C12)C(=O)OC)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-50 °C
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Type
|
CUSTOM
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Details
|
After being stirred at −50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with methanol (2.5 mL) and water (2.5 mL)
|
Type
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FILTRATION
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Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
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Details
|
eluting with petroleum ether/ethyl acetate (5:1 to 1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C2C=CN(C2=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 815 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |